

1-Oxo Ibuprofen CAS number and molecular weight

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Compound of Interest

Compound Name: **1-Oxo Ibuprofen**

Cat. No.: **B027142**

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An In-depth Technical Guide to 1-Oxo Ibuprofen

This technical guide provides comprehensive information on **1-Oxo Ibuprofen**, a significant degradation product and impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

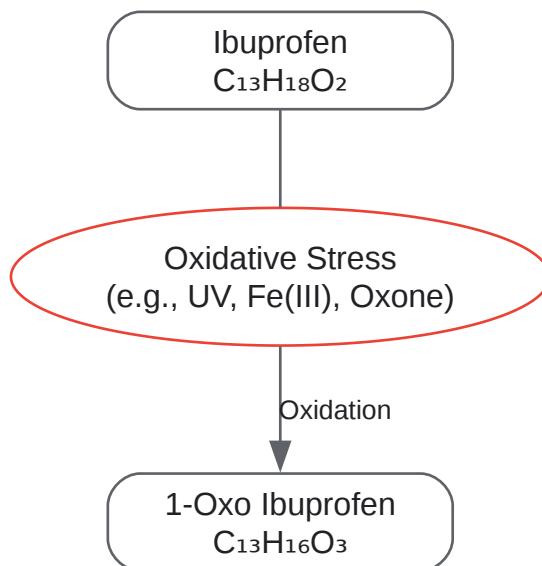
Core Data Summary

1-Oxo Ibuprofen, also known as Ibuprofen Impurity J, is a molecule of interest in the pharmaceutical industry due to its potential presence in Ibuprofen formulations. Understanding its physicochemical properties is crucial for its identification and quantification.

Property	Value	Citations
CAS Number	65813-55-0	[1][2]
Molecular Formula	C ₁₃ H ₁₆ O ₃	[2]
Molecular Weight	220.26 g/mol	[1]
Synonyms	Ibuprofen Impurity J, α -methyl-4-(2-methyl-1-oxopropyl)-benzeneacetic acid, 2-(4-isobutylphenyl)propionic Acid	[2][3]
Appearance	White Solid	[3]
Nature	Degradation product and potential impurity of Ibuprofen	[1][2][3]

Formation of 1-Oxo Ibuprofen: Degradation Pathway

1-Oxo Ibuprofen is primarily formed through the oxidative degradation of Ibuprofen. This process can be induced by various factors, including exposure to ultraviolet (UV) light, oxidizing agents, and elevated temperatures. The formation involves the oxidation of the isobutyl side chain of the Ibuprofen molecule.



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Caption: Oxidative degradation pathway of Ibuprofen to **1-Oxo Ibuprofen**.

Experimental Protocols

Synthesis of **1-Oxo Ibuprofen** via Oxidative Degradation

The following is a summarized experimental protocol for the formation of **1-Oxo Ibuprofen** from Ibuprofen based on the synergistic UV/Fe(III)/Oxone process. This method is primarily used for the degradation of Ibuprofen in aqueous solutions.

Objective: To generate **1-Oxo Ibuprofen** through the controlled degradation of Ibuprofen.

Materials:

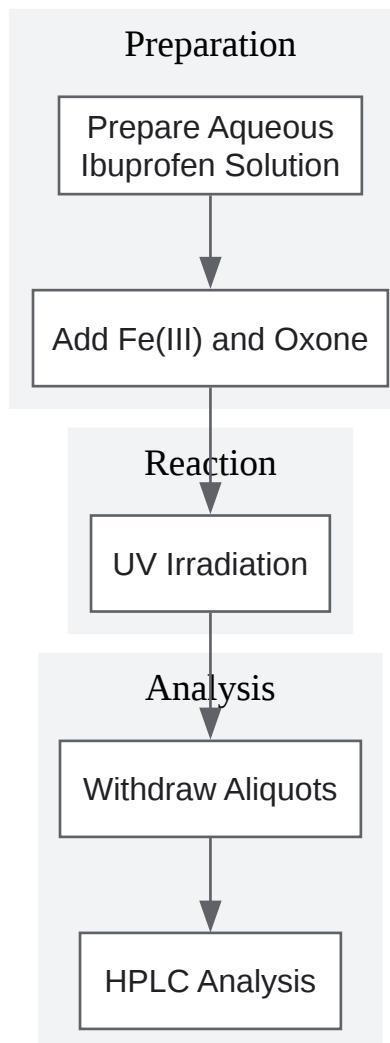
- Ibuprofen
- Ferric (III) salt (e.g., FeCl_3)
- Oxone (Potassium peroxyomonosulfate)
- Deionized water
- UV irradiation source
- Reaction vessel
- Analytical instrumentation for monitoring the reaction (e.g., HPLC)

Methodology:

- Preparation of Reaction Solution: Prepare an aqueous solution of Ibuprofen at a known concentration.
- Addition of Catalysts: Add the desired concentrations of Fe(III) salt and Oxone to the Ibuprofen solution.
- UV Irradiation: Expose the reaction mixture to a UV light source. The wavelength and intensity of the UV light should be controlled.

- Reaction Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture.
- Sample Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the degradation of Ibuprofen and the formation of **1-Oxo Ibuprofen**.
- Product Isolation (Optional): Once the desired conversion is achieved, **1-Oxo Ibuprofen** can be isolated and purified using appropriate chromatographic techniques.

Workflow Diagram:



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Caption: Experimental workflow for the synthesis of **1-Oxo Ibuprofen**.

Analytical Method for Quantification of 1-Oxo Ibuprofen

The following protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of **1-Oxo Ibuprofen** (Ibuprofen Impurity J) in the presence of Ibuprofen and other related impurities.[\[4\]](#)

Objective: To quantify the amount of **1-Oxo Ibuprofen** in a sample.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Ascentis® Express 90Å C18, 150 x 4.6 mm I.D., 2.7 µm particle size (or equivalent).
[\[4\]](#)
- Mobile Phase A: 0.1% Phosphoric acid in water.[\[4\]](#)
- Mobile Phase B: 0.1% Phosphoric acid in acetonitrile.[\[4\]](#)
- Gradient:

Time (min)	%A	%B
0	48	52
3	48	52
13	15	85

| 16 | 15 | 85 |

- Flow Rate: 1.0 mL/min.[\[4\]](#)
- Column Temperature: 30 °C.[\[4\]](#)
- Detection Wavelength: 220 nm.[\[4\]](#)
- Injection Volume: 7 µL.[\[4\]](#)

Methodology:

- Standard Preparation: Prepare a standard solution of **1-Oxo Ibuprofen** at a known concentration in the mobile phase.
- Sample Preparation: Dissolve the sample containing Ibuprofen and its impurities in the mobile phase.
- Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the peak corresponding to **1-Oxo Ibuprofen** in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of **1-Oxo Ibuprofen** in the sample based on the peak area and the calibration curve generated from the standard.

Disclaimer: The experimental protocols provided are summaries based on publicly available information. Researchers should consult the original publications and validate the methods for their specific applications.

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